Qsymia - 960078-81-3

Qsymia

Catalog Number: EVT-1574055
CAS Number: 960078-81-3
Molecular Formula: C22H36N2O8S
Molecular Weight: 488.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
The fixed combination of phentermine and topiramate has been developed as a weight loss agent and was approved for use in the United States in 2012. This combination has not been linked to serum enzyme elevations or clinically apparent liver injury, but has had limited general use. Topiramate by itself is used as an anticonvulsant and has been implicated in rare instances of acute liver injury.
Source and Classification

Qsymia is classified as an anti-obesity medication. Phentermine is classified as a stimulant similar to an amphetamine, while topiramate is categorized as a sulfamate-substituted monosaccharide. This combination targets multiple pathways involved in appetite regulation and energy metabolism.

Synthesis Analysis

Methods and Technical Details

The synthesis of Qsymia involves the individual preparation of its components—phentermine hydrochloride and topiramate—followed by their formulation into a single extended-release capsule.

  1. Phentermine Hydrochloride:
    • The synthesis typically starts with dimethyl benzyl carbinol, which is reacted with acetic acid in the presence of a catalyst, followed by hydrolysis to yield phentermine hydrochloride .
  2. Topiramate:
    • Topiramate synthesis involves multiple steps, including the reaction of 2,3:4,5-bis-O-isopropylidene-D-fructose with sulfamate derivatives under controlled conditions to yield the final product .

The final formulation combines these two compounds in specific ratios to achieve the desired pharmacological effect.

Molecular Structure Analysis

Structure and Data

  • Phentermine: Its chemical structure is characterized by a phenethylamine backbone with a dimethyl group attached to the nitrogen atom.
  • Topiramate: This compound features a sulfamate group attached to a fructose derivative, contributing to its diverse pharmacological effects.

The molecular formula for phentermine is C10H15NC_{10}H_{15}N, and for topiramate, it is C12H21N1O8SC_{12}H_{21}N_{1}O_{8}S. The interaction between these two compounds enhances their efficacy in weight management.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in the synthesis of Qsymia primarily include:

  • Condensation Reactions: Used in forming phentermine from its precursors.
  • Nucleophilic Substitution: Involved in the formation of topiramate from fructose derivatives.
  • Salt Formation: The final product is typically formulated as a hydrochloride salt for improved solubility and bioavailability.

These reactions are optimized to ensure high yield and purity of the final pharmaceutical product.

Mechanism of Action

Process and Data

Qsymia works through synergistic mechanisms:

  • Phentermine: Acts as an appetite suppressant by stimulating the central nervous system, leading to increased norepinephrine release which reduces hunger sensations.
  • Topiramate: Contributes to weight loss through several mechanisms, including enhancing satiety, reducing cravings, and potentially increasing energy expenditure via modulation of neurotransmitter systems.

Clinical studies indicate that this combination can lead to significant weight loss when paired with lifestyle modifications .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Phentermine Hydrochloride:
    • Appearance: White crystalline powder
    • Solubility: Soluble in water
    • Melting Point: Approximately 160°C
  • Topiramate:
    • Appearance: White crystalline solid
    • Solubility: Slightly soluble in water
    • Melting Point: Approximately 172°C

The combined formulation retains stability under recommended storage conditions (room temperature) and exhibits appropriate release profiles necessary for once-daily dosing .

Applications

Scientific Uses

Qsymia is primarily used for:

  • Obesity Management: It is prescribed for adults with a body mass index (BMI) of 30 or greater or those with a BMI of 27 or greater who have at least one weight-related condition such as hypertension or type 2 diabetes.
  • Research Studies: Investigations into its long-term effects on weight maintenance, metabolic health, and potential impacts on comorbid conditions associated with obesity are ongoing.
Introduction to Obesity Pharmacotherapy

Epidemiological Context of Obesity as a Chronic Disease

Obesity represents a critical global health challenge characterized by excessive adipose tissue accumulation that impairs health and quality of life. With over 650 million adults worldwide classified as obese and prevalence rates nearly tripling since 1975, obesity has reached pandemic status according to the World Health Organization [3] [10]. This condition significantly elevates risks for numerous comorbidities, including type 2 diabetes (with 90% of cases linked to excess body weight), hypertension, cardiovascular disease, and certain cancers [1] [4]. The economic burden is staggering, with obesity-related healthcare expenditures exceeding $99 billion annually in the United States alone by 1999 figures, and costs have continued to escalate with rising prevalence [4]. Modern medicine recognizes obesity fundamentally as a chronic neurohormonal disease involving complex dysregulation of energy homeostasis, appetite signaling, and metabolic processes – not merely a lifestyle choice [3] [8]. This pathophysiological understanding underpins the rationale for long-term pharmacological interventions alongside lifestyle modifications, particularly given that fewer than 20% of individuals maintain clinically significant weight loss through behavioral changes alone, with over 95% regaining lost weight within five years [3].

Evolution of Anti-Obesity Therapeutics: From Monotherapy to Combination Agents

The pharmacological management of obesity has evolved significantly over seven decades, marked by efficacy challenges and safety concerns. Early monotherapies primarily relied on noradrenergic anorexiants like phentermine (approved in 1959 for short-term use) and diethylpropion, which primarily suppressed appetite through catecholamine release but offered limited durability and carried cardiovascular risks [1] [3]. The 1999 introduction of orlistat provided a mechanistically distinct approach via fat malabsorption inhibition, yet its clinical utility remained constrained by marginal efficacy (~3% placebo-subtracted weight loss) and significant gastrointestinal adverse effects [1] [10]. Several high-profile withdrawals – including fenfluramine (1997, valvulopathy), sibutramine (2010, cardiovascular risk), and more recently lorcaserin (2020, cancer risk) – highlighted the challenging benefit-risk calculus in obesity pharmacotherapy and created therapeutic gaps [3].

The limitations of single-pathway targeting became increasingly apparent as research elucidated obesity's multifactorial pathophysiology involving redundant neurohormonal pathways that resist unimodal interventions. This understanding catalyzed a paradigm shift toward rational combination therapy. In 2012, the U.S. Food and Drug Administration (FDA) approved phentermine/topiramate extended-release (Qsymia™), marking the first anti-obesity combination drug since the fenfluramine/phentermine ("Fen-Phen") withdrawal [1] [8]. This approval represented a significant advancement by leveraging complementary mechanisms to enhance efficacy while mitigating dose-dependent adverse effects associated with each monotherapy [7] [8].

Table 1: Evolution of Key Anti-Obesity Pharmacotherapies

Therapeutic EraRepresentative AgentsPrimary Mechanism(s)Placebo-Subtracted Weight LossKey Limitations
Noradrenergic (1950s-2000s)Phentermine, DiethylpropionAppetite suppression via catecholamine release~4-6% at 6 monthsShort-term use only; cardiovascular effects
Lipase Inhibition (1999-present)OrlistatFat malabsorption via lipase inhibition~3.8% at 1 yearGI adverse effects; marginal efficacy
Combination Therapy (2012-present)Phentermine/Topiramate ERMultimodal appetite suppression & satiety enhancement8.6-10.9% at 1 yearRequires careful patient selection

Rationale for Multimodal Pharmacological Interventions in Weight Management

The clinical failure of monotherapies stems primarily from the body's robust counter-regulatory adaptations that defend against weight loss. Diet-induced weight reduction triggers hormonal changes – including decreased leptin and increased ghrelin – that create a powerful biological drive for weight regain by increasing hunger and reducing energy expenditure [3] [10]. Single-mechanism drugs often become overcome by these compensatory pathways. Combination approaches strategically target multiple regulatory systems simultaneously, creating synergistic effects that more effectively override homeostatic resistance.

Phentermine/topiramate exemplifies this multimodal rationale through its complementary neurobiological targets:

  • Phentermine component: Enhances norepinephrine release and reuptake blockade in hypothalamic appetite centers, promoting early satiety [1] [5]
  • Topiramate component: Modulates GABAergic signaling, inhibits excitatory glutamate receptors (AMPA/KA), and weakly inhibits carbonic anhydrase – collectively reducing hedonic eating, enhancing satiation, and potentially altering taste perception [1] [5] [7]

This mechanistic synergy translates to substantially greater efficacy than either agent alone. Clinical evidence demonstrates that the combination achieves approximately double the weight loss of monotherapy with phentermine or topiramate across BMI categories [1] [7]. Crucially, the combination permits lower effective doses of each component, potentially minimizing adverse effects while maximizing therapeutic benefit – a pharmacodynamic advantage validated in pivotal trials [7] [8].

Table 2: Weight Loss Efficacy in Pivotal Phentermine/Topiramate Trials

Trial (Duration)Dose (mg)Mean Weight Loss (%)≥5% Weight Loss (%)≥10% Weight Loss (%)
EQUIP (56 weeks) [4] [6]Placebo1.6%25.5%13.0%
PHEN/TPM 3.75/235.1%59.1%27.7%
PHEN/TPM 15/9210.9%83.5%67.7%
CONQUER (56 weeks) [4] [6]Placebo1.2%21%-
PHEN/TPM 7.5/467.8%62%37%
PHEN/TPM 15/929.8%70%48%
SEQUEL (108 weeks) [6] [8]Placebo1.8%16.5%8.2%
PHEN/TPM 7.5/469.3%75.2%50.4%
PHEN/TPM 15/9210.5%79.9%54.9%

Beyond weight reduction, phentermine/topiramate demonstrates clinically relevant improvements in cardiometabolic parameters. Clinical trials consistently report reductions in waist circumference, fasting glucose, triglycerides, and blood pressure – effects particularly pronounced in patients achieving >10% weight loss [1] [4] [6]. In the CONQUER trial, subjects with type 2 diabetes exhibited significantly greater HbA1c reductions (-0.4% to -0.9%) compared to placebo, alongside reduced antidiabetic medication requirements [4] [7]. These multisystem benefits underscore the advantage of comprehensively targeting obesity's complex pathophysiology rather than isolated mechanisms.

Table 3: Complementary Mechanisms of Action in Phentermine/Topiramate

ComponentPrimary Molecular TargetsNeurohormonal EffectsContribution to Weight Management
PhentermineNorepinephrine transporter (NET), TAAR1 receptor↑ Norepinephrine release; ↓ appetite signalingReduced hunger; increased satiety perception
Topiramate ERGABA-A receptors; AMPA/kainate glutamate receptors; carbonic anhydrase↑ GABAergic inhibition; ↓ glutamatergic excitation; altered taste perceptionReduced food cravings; decreased reward value of food; possible taste alterations
Synergistic EffectsMultiple central appetite regulatory pathwaysEnhanced anorexigenic signaling; reduced hedonic eatingSuperior and sustained weight loss vs. monotherapy

The development of phentermine/topiramate represents a foundational model for future obesity pharmacotherapies – one that acknowledges the heterogeneity of obesity pathogenesis among individuals and addresses the need for personalized approaches. Different obesity phenotypes (e.g., hyperphagic vs. reward-driven vs. metabolically inefficient) may respond preferentially to specific mechanism combinations [8] [10]. Future therapeutic strategies will likely involve even more precisely targeted multi-agent regimens based on individual pathophysiology, comorbidities, and genetic predispositions, moving beyond the "one-size-fits-all" approach that has limited previous monotherapies [10].

Properties

CAS Number

960078-81-3

Product Name

Qsymia

IUPAC Name

2-methyl-1-phenylpropan-2-amine;[(1R,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate

Molecular Formula

C22H36N2O8S

Molecular Weight

488.6 g/mol

InChI

InChI=1S/C12H21NO8S.C10H15N/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12;1-10(2,11)8-9-6-4-3-5-7-9/h7-9H,5-6H2,1-4H3,(H2,13,14,15);3-7H,8,11H2,1-2H3/t7-,8-,9?,12+;/m1./s1

InChI Key

PWDLDBWXTVILPC-QGGVPXFVSA-N

SMILES

CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C.CC(C)(CC1=CC=CC=C1)N

Synonyms

Qsymia

Canonical SMILES

CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C.CC(C)(CC1=CC=CC=C1)N

Isomeric SMILES

CC1(O[C@@H]2CO[C@@]3(C([C@@H]2O1)OC(O3)(C)C)COS(=O)(=O)N)C.CC(C)(CC1=CC=CC=C1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.